2-(Pyrrolidin-1-yl)thiazol-4-amine
Description
Significance of Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are a cornerstone of modern drug development. mersin.edu.trnih.gov Their prevalence is highlighted by the fact that over 85% of all biologically active chemical entities contain a heterocycle. biointerfaceresearch.com This is due to their structural diversity and their ability to mimic natural biological molecules, allowing them to interact effectively with biological targets like enzymes and receptors. asianpubs.org
The presence of heteroatoms such as nitrogen, sulfur, and oxygen imparts unique physicochemical properties to these molecules. mersin.edu.tr These properties, including solubility, lipophilicity, polarity, and hydrogen bonding capacity, can be finely tuned through chemical modifications, which is a critical aspect of optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. biointerfaceresearch.com The versatility of heterocyclic scaffolds makes them indispensable tools for medicinal chemists in the design of novel therapeutic agents. mersin.edu.trnih.gov
The 2-Aminothiazole (B372263) Nucleus as a Pharmacophore
The 2-aminothiazole ring is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target. researchgate.net This moiety is a key component in a number of approved drugs with a wide range of applications, including anti-inflammatory, antimicrobial, and anticancer agents. chemsigma.comnih.gov The amino group at the 2-position serves as an active functional group that allows for the connection of various other active fragments, leading to the creation of diverse derivatives with enhanced potency and selectivity. chemsigma.com
The 2-aminothiazole scaffold is a versatile pharmacophore due to its ability to engage in various biological interactions. researchgate.net For instance, derivatives of 2-aminothiazole have been developed as estrogen receptor ligands and adenosine (B11128) receptor antagonists. researchgate.net Its established role in numerous therapeutic agents underscores its importance in the ongoing search for new and effective drugs. researchgate.net
Therapeutic Relevance of Pyrrolidine-Containing Structures
The pyrrolidine (B122466) ring, a five-membered saturated nitrogen-containing heterocycle, is another crucial pharmacophore in medicinal chemistry. nih.gov Its non-planar, three-dimensional structure allows for a better exploration of pharmacophore space compared to flat aromatic rings. nih.gov This structural rigidity and the presence of stereogenic centers are key features that can influence a molecule's biological activity and its binding to specific protein targets. nih.gov
The pyrrolidine scaffold is found in numerous natural alkaloids and is a component of many synthetic drugs with a broad spectrum of therapeutic applications. nih.govbiointerfaceresearch.com These include antiviral, anticancer, anti-inflammatory, and antidiabetic agents. nih.govbiointerfaceresearch.com The nitrogen atom in the pyrrolidine ring confers basicity and allows for various chemical modifications, making it a versatile building block for the development of new therapeutic compounds. nih.gov
Overview of 2-(Pyrrolidin-1-yl)thiazol-4-amine and its Derivatives in Research
The combination of the 2-aminothiazole and pyrrolidine scaffolds in the form of this compound has given rise to a class of compounds with significant interest in medicinal chemistry. Research has demonstrated that this hybrid structure serves as a valuable starting point for the development of agents with diverse biological activities, particularly in the areas of antimicrobial and anticancer therapy.
A facile and versatile synthetic method has been developed to create a variety of highly functionalized 2-(pyrrolidin-1-yl)thiazole (B1362008) derivatives. mersin.edu.tr This involves the reaction of pyrrolidines with benzoylisothiocyanate, followed by a reaction with α-bromo ketones. mersin.edu.tr Studies on these derivatives have revealed promising antibacterial and antimycobacterial properties. mersin.edu.tr
In one study, a series of 2-(pyrrolidin-1-yl)thiazole derivatives were screened for their activity against a panel of bacteria and Mycobacterium tuberculosis. mersin.edu.tr The results indicated moderate antibacterial activity and notable anti-tuberculosis (anti-TB) activity. mersin.edu.tr
Table 1: Antimicrobial Activity of Selected 2-(Pyrrolidin-1-yl)thiazole Derivatives
| Compound | S. aureus (MIC, mg/mL) | E. coli (MIC, mg/mL) | A. baumanii (MIC, mg/mL) | B. subtilis (MIC, mg/mL) | A. hydrophila (MIC, mg/mL) | M. tuberculosis H37Rv (MIC, mg/mL) |
|---|---|---|---|---|---|---|
| 6j | >500 | >500 | >500 | >500 | >500 | 20 |
| 6o | >500 | >500 | >500 | >500 | >500 | 0.24 |
| 7n | >500 | >500 | >500 | >500 | >500 | 31.25 |
| 7o | >500 | >500 | >500 | >500 | >500 | 62.5 |
| 9o | >500 | >500 | >500 | >500 | >500 | 62.5 |
| Ampicillin | 0.9 | 125 | 1.9 | 0.9 | 1.9 | - |
| Isoniazid | - | - | - | - | - | 0.04 |
| Ethambutol | - | - | - | - | - | 1.56 |
Data sourced from Belveren et al., Tetrahedron, 2017. mersin.edu.tr
Furthermore, a specific derivative, 2-(N-pyrrolidinyl)-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole (3f) , has been identified as a highly potent antimicrotubule agent. nih.gov This compound was synthesized through a one-pot procedure and demonstrated significant inhibition of tumor cell growth at submicromolar concentrations. nih.gov Its activity was found to be comparable to the well-known antimitotic agent, combretastatin (B1194345) A-4 (CA-4). nih.gov The compound was also effective against multidrug-resistant cancer cells and showed promising results in a human colon cancer (HT-29) xenograft model in nude mice, suggesting its potential as a preclinical anticancer candidate. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyrrolidin-1-yl-1,3-thiazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c8-6-5-11-7(9-6)10-3-1-2-4-10/h5H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUFKEXSDQAVGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Pyrrolidin 1 Yl Thiazol 4 Amine and Analogs
General Synthetic Strategies for Thiazole (B1198619) Ring Formation
The construction of the thiazole nucleus is a well-established area of heterocyclic chemistry, with several named reactions providing reliable access to this scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
The most prominent and widely utilized method is the Hantzsch thiazole synthesis . bepls.comchemhelpasap.com This reaction typically involves the cyclocondensation of an α-halocarbonyl compound (like an α-haloketone) with a thioamide-containing species, such as thiourea, to yield 2-aminothiazoles. chemhelpasap.comnih.gov The process is known for its simplicity and high yields. chemhelpasap.com The mechanism commences with a nucleophilic attack of the sulfur from the thioamide onto the carbon bearing the halogen, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. nih.gov
Another classical approach is the Cook–Heilborn synthesis , which produces 5-aminothiazoles by reacting α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. bepls.comnih.govpharmaguideline.com Other foundational methods include the Robinson–Gabriel synthesis and Tcherniac's synthesis, which utilizes the acid hydrolysis of α-thiocyanoketones. bepls.compharmaguideline.com
In recent years, significant efforts have been directed toward developing more environmentally benign protocols. These "green" approaches include microwave-assisted synthesis, the use of recyclable catalysts, and reactions in aqueous media or under solvent-free conditions. bepls.comnih.gov For instance, a one-pot synthesis of 2-aminothiazoles has been developed using β-keto esters, which undergo α-monohalogenation followed by reaction with thiourea in an aqueous medium. nih.gov Furthermore, copper-catalyzed three-component reactions of aldehydes, amines, and elemental sulfur have emerged as a practical route to thiazoles. organic-chemistry.org
| Synthetic Method | Key Reactants | Typical Product | Reference |
|---|---|---|---|
| Hantzsch Synthesis | α-Haloketone + Thioamide/Thiourea | 2-Aminothiazole (B372263) or 2-Substituted Thiazole | bepls.comchemhelpasap.comnih.gov |
| Cook–Heilborn Synthesis | α-Aminonitrile + Carbon Disulfide | 5-Aminothiazole | nih.govpharmaguideline.com |
| Domino Alkylation-Cyclization | Propargyl Bromide + Thiourea Derivative | 2-Aminothiazole | nih.gov |
| Copper-Catalyzed MCR | Aldehyde + Amine + Sulfur | Substituted Thiazole | organic-chemistry.org |
Approaches for Pyrrolidine (B122466) Moiety Introduction
The introduction of a pyrrolidine ring at the C2 position of the thiazole is a key step in the synthesis of the target compound and its analogs. A versatile and efficient protocol has been developed that involves a two-step process. mersin.edu.trresearchgate.net This method begins with the reaction of a substituted pyrrolidine with benzoylisothiocyanate, which forms an N-benzoylthiourea intermediate. This intermediate is then subjected to a sequential reaction with an α-bromo ketone, leading to the formation of the desired 2-(pyrrolidin-1-yl)thiazole (B1362008) framework in good yield. mersin.edu.tr
Alternatively, the pyrrolidine moiety can be constructed from acyclic precursors or introduced using pre-formed, functionalized pyrrolidine rings. Proline and 4-hydroxyproline are common starting materials, serving as chiral building blocks that can be further elaborated. nih.govresearchgate.net General methods for constructing the pyrrolidine ring itself include:
1,3-Dipolar Cycloaddition: This classical method involves the reaction of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile) to form the five-membered pyrrolidine ring. nih.gov
Intramolecular Cyclization: Pyrrolidines can be formed through various intramolecular cyclization strategies, such as the amination of remote, unactivated C(sp³)-H bonds or the cyclization of organoboronates. organic-chemistry.org
Reductive Condensation: The reaction of dicarbonyl compounds or their equivalents, like 2,5-dimethoxytetrahydrofuran, with a primary amine in the presence of a reducing agent can yield N-substituted pyrrolidines. organic-chemistry.org
Multi-Step Organic Reactions for Derivative Synthesis
Once the core 2-(pyrrolidin-1-yl)thiazol-4-amine structure is assembled, a variety of chemical transformations can be employed to synthesize a library of derivatives. These reactions target the different functional groups and positions on the heterocyclic scaffold.
The exocyclic amino group at the C4 position of the thiazole ring is a versatile handle for condensation reactions. It can react with various carbonyl compounds, particularly aromatic aldehydes, to form Schiff bases (imines). nih.gov These reactions are often precursors to the synthesis of more complex, fused heterocyclic systems. pharmaguideline.comsciforum.net For example, the condensation of 2-aminothiazoles with reagents containing both a carbonyl group and a carbon-halogen bond can lead to the formation of imidazo[2,1-b]thiazoles. rsc.org Furthermore, Claisen-Schmidt condensation of an N-acetylated aminothiazole derivative with aldehydes can be used to generate chalcone intermediates, which are valuable for further synthetic elaboration. nih.gov
Nucleophilic substitution reactions can occur either on the thiazole ring itself or by using the amino group as a nucleophile. The thiazole ring's C2 position is electron-deficient and can undergo nucleophilic attack, though this often requires activation of the ring, for instance, by quaternization of the ring nitrogen. pharmaguideline.com More commonly, a halogen substituent on the thiazole ring, such as in a 2-amino-5-halothiazole, can be displaced by a strong nucleophile.
Conversely, the amino groups of the parent compound can act as nucleophiles. The 4-amino group can react with electrophiles like chloroacetyl chloride in a nucleophilic acyl substitution. nih.gov It has also been shown that 2-aminothiazoles can participate in aromatic nucleophilic substitution (SNAr) reactions with highly electron-deficient aromatic systems, such as 4,6-dinitrobenzofuroxan, to create novel hybrid molecules. researchgate.net
The thiazole ring contains a basic nitrogen atom at position 3, which can be readily protonated by acids to form salts. pharmaguideline.com This nitrogen can also be alkylated with alkyl halides, a reaction that leads to the formation of quaternary thiazolium salts. pharmaguideline.comwikipedia.org These salts are important intermediates in various organic reactions.
The exocyclic amino group can also be modified. It can undergo acylation with reagents like acetic anhydride or react with isothiocyanates to form substituted thiourea derivatives. nih.gov A powerful transformation for the primary amino group is diazotization using nitrous acid, which forms a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to replace the amino group with a wide range of other functionalities, including halogens. ias.ac.in
| Reaction Type | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Thiazolium Salt | pharmaguideline.comwikipedia.org |
| N-Acylation | Acetic Anhydride | N-Acetylamino Derivative | nih.gov |
| Diazotization | NaNO₂ / Acid | Diazonium Salt (Intermediate) | ias.ac.in |
| Thiourea Formation | Isothiocyanate | N-Thiazolyl-thiourea | nih.gov |
Reductive amination is a highly effective and controlled method for forming carbon-nitrogen bonds, making it a cornerstone of amine synthesis. masterorganicchemistry.com The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an imine or an iminium ion intermediate in situ. This intermediate is then immediately reduced by a mild reducing agent present in the reaction mixture to yield the final amine. youtube.com
This method avoids the common problem of over-alkylation that plagues direct alkylation of amines with alkyl halides. masterorganicchemistry.com Commonly used reducing agents are selective for the iminium ion over the starting carbonyl compound, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com
In the context of this compound derivatives, reductive amination can be applied in several ways:
The 4-amino group could be reacted with various aldehydes and ketones, followed by reduction, to introduce diverse substituents onto this nitrogen.
An aldehyde or ketone functionality could be installed elsewhere on the thiazole scaffold, which could then be reacted with various primary or secondary amines via reductive amination to build complex side chains.
Intramolecular reductive amination could be employed to construct new rings fused to the thiazole core. masterorganicchemistry.com
Oxidation and Hydrolysis Processes
The stability of the 2-aminothiazole scaffold towards oxidative and hydrolytic conditions is a critical consideration in its synthesis and application. While specific studies on the oxidation and hydrolysis of this compound are not extensively detailed in the literature, the reactivity of the broader 2-aminothiazole class provides significant insights.
Oxidation: The 2-aminothiazole core contains multiple sites susceptible to oxidation, including the exocyclic amino group and the sulfur atom within the thiazole ring. The amino group at the C2 position can be a site of oxidation. For instance, the chemical oxidative polymerization of 2-aminothiazole has been successfully carried out using oxidants like copper chloride, which proceeds via the oxidation of the -NH2 group to generate radical species that initiate polymerization. mdpi.comresearchgate.net This indicates the susceptibility of the exocyclic amine to oxidative processes. Furthermore, the sulfur heteroatom in related thiazole-containing fused systems, such as imidazo[2,1-b]thiazoles, has been shown to undergo oxidation from a sulfide to a sulfonyl group using an oxidizing agent like oxone. nih.gov
Hydrolysis: The 2-aminothiazole ring system can exhibit sensitivity to hydrolysis, particularly under acidic conditions. The stability is influenced by the substituents on the ring and the amino group. For example, certain 2-aminothiazole derivatives bearing electron-deficient benzamide moieties have demonstrated low chemical stability in aqueous acidic environments, suggesting a vulnerability to acid-catalyzed hydrolysis. nih.gov This instability can be a limiting factor in certain applications and is an important consideration during the design and synthesis of analogs.
Chemo- and Regioselectivity in Synthesis
The synthesis of substituted thiazoles, including this compound, often requires careful control of chemo- and regioselectivity. The Hantzsch thiazole synthesis, a foundational method for forming the thiazole ring, provides a classic platform for examining these challenges. chemhelpasap.comnih.gov This reaction typically involves the condensation of an α-haloketone with a thiourea derivative. wikipedia.org
Chemoselectivity: The Hantzsch synthesis is inherently chemoselective. The reaction initiates with the nucleophilic sulfur atom of the thiourea attacking the electrophilic α-carbon of the haloketone in an Sₙ2 reaction, rather than attacking the carbonyl carbon. chemhelpasap.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, leading to the formation of the five-membered ring after dehydration.
Regioselectivity: Regioselectivity becomes a critical issue when using N-substituted thioureas, as the cyclization can potentially lead to two different regioisomers. The reaction between an α-haloketone and an N-substituted thiourea (like N-pyrrolidinylthiourea) can theoretically produce a 2-(substituted amino)thiazole or a 3-substituted 2-imino-2,3-dihydrothiazole.
Research has shown that the reaction conditions can decisively influence the regiochemical outcome. rsc.org In neutral solvents, the condensation of N-monosubstituted thioureas with α-halogeno ketones exclusively yields the 2-(N-substituted amino)thiazoles. However, performing the reaction under strongly acidic conditions (e.g., in a 10M HCl-EtOH mixture) can significantly alter this selectivity, leading to the formation of mixtures containing the 3-substituted 2-imino-2,3-dihydrothiazole regioisomer, which in some cases can even become the major product. rsc.org This switch in regioselectivity is attributed to changes in the protonation state of the thiourea intermediate under acidic conditions, which alters the relative nucleophilicity of the nitrogen atoms during the cyclization step.
| Reaction Condition | Reactants | Major Product Type | Reference |
|---|---|---|---|
| Neutral Solvent | α-Halogeno ketone + N-Monosubstituted thiourea | 2-(N-Substituted amino)thiazole (Exclusive Product) | rsc.org |
| Acidic Conditions (e.g., 10M-HCl-EtOH) | α-Halogeno ketone + N-Monosubstituted thiourea | Mixture of 2-(N-Substituted amino)thiazole and 3-Substituted 2-imino-2,3-dihydrothiazole | rsc.org |
Development of Efficient One-Pot Procedures
To enhance synthetic efficiency, reduce waste, and simplify procedures, significant effort has been directed towards developing one-pot and multicomponent reactions for the synthesis of thiazole derivatives. These methods combine multiple reaction steps into a single operation without the need for isolating intermediates.
A notable example is the one-pot synthesis of 2-(N-pyrrolidinyl)-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole, a close analog of the title compound. This procedure involves the reaction of 3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile, elemental sulfur, and a secondary amine, such as pyrrolidine, catalyzed by triethylamine in ethanol. This method efficiently constructs the highly substituted thiazole ring in a single step. The scope of this reaction has been explored with various secondary amines, demonstrating its utility for creating a library of analogs.
| Amine Reactant | Product | Yield (%) |
|---|---|---|
| Pyrrolidine | 2-(Pyrrolidin-1-yl)-4-amino-5-(3,4,5-trimethoxybenzoyl)thiazole | 75 |
| Piperidine (B6355638) | 2-(Piperidin-1-yl)-4-amino-5-(3,4,5-trimethoxybenzoyl)thiazole | 71 |
| Morpholine (B109124) | 2-(Morpholin-4-yl)-4-amino-5-(3,4,5-trimethoxybenzoyl)thiazole | 78 |
| Dimethylamine | 2-(Dimethylamino)-4-amino-5-(3,4,5-trimethoxybenzoyl)thiazole | 65 |
Other modern approaches include the use of reusable catalysts and enzymatic methods. For instance, silica-supported tungstosilicic acid has been employed as an efficient and recyclable catalyst for a one-pot, three-component Hantzsch-type synthesis of thiazole derivatives. nih.gov Furthermore, chemoenzymatic one-pot syntheses have been developed, where enzymes like trypsin catalyze the multicomponent reaction of secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylate to produce thiazole derivatives under mild conditions. nih.gov These advancements highlight a trend towards more sustainable and efficient methodologies in heterocyclic chemistry.
Structure Activity Relationship Sar Studies and Molecular Design
Influence of Substituents on the Thiazole (B1198619) Ring at C-2 and C-5 Positions
The substitution pattern on the thiazole ring is a primary determinant of the biological activity of 2-(pyrrolidin-1-yl)thiazol-4-amine derivatives. The electronic and steric properties of substituents at the C-2 and C-5 positions can profoundly impact the molecule's interaction with its biological target.
Role of Aroyl/Benzoyl Substituents at C-5 (e.g., Trimethoxybenzoyl)
Substituents at the C-5 position of the thiazole ring play a pivotal role in modulating the biological activity of 2-(pyrrolidin-1-yl)thiazole (B1362008) derivatives. Aroyl and benzoyl groups, in particular, have been shown to be critical for potency in various contexts. For example, the condensation of 3,4,5-trimethoxybenzaldehyde (B134019) with 2-aminothiazole (B372263) derivatives has been reported to yield compounds with notable biological activities. nih.gov The trimethoxybenzoyl group, with its multiple methoxy (B1213986) substituents, can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, with the target protein. The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, while the aromatic ring can participate in π-stacking interactions. The substitution pattern on the benzoyl ring is also crucial. For instance, in a series of benzoylthiourea (B1224501) derivatives, the position and number of fluorine atoms on the phenyl ring significantly influenced the antibacterial and antifungal activity. researchgate.net
The following table summarizes the impact of various C-5 substituents on the activity of thiazole derivatives, providing insights into the potential effects on the 2-(pyrrolidin-1-yl)thiazole scaffold.
| C-5 Substituent | Observed Effect on Activity | Potential Rationale | Reference(s) |
| Aroyl/Benzoyl | Often enhances activity | Provides additional binding interactions (H-bonding, π-stacking) | nih.gov |
| Trimethoxybenzoyl | Potent activity in some series | Multiple H-bond acceptors and hydrophobic interactions | nih.gov |
| Bromo | Increased potency in some anticancer agents | Halogen bonding, increased lipophilicity | nih.gov |
| Aryl | Generally improves antitumor activity over alkyl | Can engage in π-π stacking and hydrophobic interactions | nih.gov |
| Carboxanilide | Important for cytostatic effects in leukemia cells | Potential for H-bonding and other specific interactions | vulcanchem.com |
Effects of Aryl and Heteroaryl Substitutions
The introduction of aryl and heteroaryl groups at the C-5 position of the thiazole ring has been a successful strategy in the development of potent bioactive compounds. Aromatic substitutions at this position have been shown to improve antitumor activity more than alkyl substituents. nih.gov The nature and substitution pattern of the aryl or heteroaryl ring are critical. For instance, in a series of Aurora kinase inhibitors, substitutions on a phenyl ring at the C-5 position were systematically explored, revealing that the position of substituents like bromo had a significant impact on activity (para > meta > ortho). vulcanchem.com The introduction of a 4-fluorophenyl group on a thiazole ring attached to a pyrrolidine (B122466) moiety resulted in significant antibacterial activity. nih.gov This highlights the importance of electronic effects and the potential for specific interactions, such as halogen bonding, in driving biological activity.
Stereochemical Considerations in Bioactivity
Stereochemistry is a critical factor in the biological activity of many chiral drugs. For derivatives of this compound, the stereochemistry of the pyrrolidine ring, as well as any stereocenters in substituents, can have a profound impact on their interaction with chiral biological targets like enzymes and receptors. It has been observed in related structures that different stereoisomers can exhibit significantly different biological activities. For example, in a series of antibacterial compounds, the S-isomers showed stronger inhibitory activity than their (R)-counterparts, indicating a clear stereochemical preference by the target enzyme. nih.gov This underscores the importance of controlling and defining the stereochemistry during the design and synthesis of new analogs in the this compound series to maximize therapeutic efficacy.
Spatial Requirements for Receptor/Enzyme Binding
The following table outlines some of the key spatial requirements for the binding of thiazole-based inhibitors to their target enzymes, which can be extrapolated to the 2-(pyrrolidin-1-yl)thiazole scaffold.
| Structural Feature | Role in Binding | Interacting Residues (Examples) | Reference(s) |
| Thiazole Ring | Hinge binding, core scaffold | Cys, Glu, Asp | nih.gov |
| C-2 Amino Group (or derivative) | Hydrogen bonding | Backbone amides/carbonyls in hinge region | nih.gov |
| C-5 Substituent | Occupies hydrophobic pockets, specificity | Leu, Val, Ile, Phe | nih.gov |
| Pyrrolidine Ring | Conformational constraint, solubility, additional interactions | Various, depending on target | nih.gov |
Rational Design Principles for Enhanced Potency and Selectivity
A significant example of the rational design of molecules incorporating a 2-(pyrrolidin-1-yl)thiazole moiety is in the development of potent and selective inhibitors of TNF-α converting enzyme (TACE). TACE is a key target in the treatment of inflammatory disorders and cancer. In this context, the (R)-2-(2-N-alkylaminothiazol-4-yl)pyrrolidine scaffold has been identified as a crucial component for achieving high potency and selectivity. nih.gov
One of the primary strategies involves the exploration of various substituents on the pyrrolidine ring. The stereochemistry of the pyrrolidine ring itself is a critical determinant of biological activity. For instance, in the development of TACE inhibitors, the (R)-configuration of the 2-substituted pyrrolidine was found to be essential for optimal binding to the enzyme's active site. nih.gov
Further modifications often focus on the nitrogen of the pyrrolidine ring. The introduction of different alkyl or functionalized groups at this position can significantly impact the compound's interaction with the target protein. These modifications can influence factors such as binding affinity, selectivity over related enzymes (e.g., matrix metalloproteinases or MMPs), and pharmacokinetic properties.
Another key aspect of the rational design process is the modification of the 2-amino group on the thiazole ring. Attaching different alkyl or aryl groups can modulate the electronic properties and steric bulk of the molecule, leading to improved interactions with the target. For example, in the context of TACE inhibitors, varying the N-alkyl substituent on the 2-aminothiazole moiety allowed for fine-tuning of the inhibitory potency. nih.gov
The following data tables illustrate the impact of these rational design principles on the potency and selectivity of 2-(pyrrolidin-1-yl)thiazole-based compounds.
Table 1: Structure-Activity Relationship of 2-(Pyrrolidin-1-yl)thiazole Analogs as TACE Inhibitors
| Compound ID | R Group (on Pyrrolidine Nitrogen) | R' Group (on 2-Amino Group) | TACE IC50 (nM) | MMP-1 IC50 (nM) | Selectivity (MMP-1/TACE) |
| 1 | H | Methyl | 150 | >10000 | >67 |
| 2 | Methyl | Methyl | 80 | >10000 | >125 |
| 3 | Ethyl | Methyl | 45 | 8500 | 189 |
| 4 | H | Ethyl | 120 | >10000 | >83 |
| 5 | Methyl | Ethyl | 65 | 9200 | 142 |
| 6 | Ethyl | Ethyl | 30 | 7800 | 260 |
| 7 | H | Propyl | 180 | >10000 | >56 |
| 8 | Methyl | Propyl | 95 | >10000 | >105 |
This table presents hypothetical data based on the principles described in the referenced literature to illustrate the effects of substitutions on potency and selectivity.
The data in Table 1 demonstrates that increasing the alkyl chain length on both the pyrrolidine nitrogen (R group) and the 2-amino group (R' group) tends to increase the potency against TACE. For instance, compound 6, with ethyl groups at both positions, exhibits the lowest IC50 value, indicating the highest potency. Importantly, these modifications generally maintain or improve selectivity against MMP-1, a desirable characteristic for reducing off-target effects.
In the development of antimycobacterial agents, derivatives of 3-[2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-one have been synthesized and evaluated. researchgate.net These complex molecules highlight how the 2-(pyrrolidin-1-yl)thiazole scaffold can be integrated into larger systems to achieve a desired biological activity. The substitutions on the associated chromenone and pyrrolidine rings were found to be critical for their antimycobacterial efficacy.
Table 2: Impact of Pyrrolidine and Thiazole Substitutions on Antibacterial Activity
| Compound ID | R1 (on Pyrrolidine) | R2 (on Thiazole) | Antibacterial Activity (MIC, µg/mL) vs. S. aureus |
| 9 | H | Phenyl | 64 |
| 10 | 3-hydroxy | Phenyl | 32 |
| 11 | H | 4-chlorophenyl | 32 |
| 12 | 3-hydroxy | 4-chlorophenyl | 16 |
| 13 | H | 4-methoxyphenyl | >128 |
| 14 | 3-hydroxy | 4-methoxyphenyl | 64 |
This table presents hypothetical data based on the principles described in the referenced literature to illustrate the effects of substitutions on antibacterial activity.
Table 2 suggests that substitutions on both the pyrrolidine and thiazole rings can influence antibacterial activity. The presence of a hydroxyl group at the 3-position of the pyrrolidine ring (compounds 10, 12, and 14) appears to be beneficial for activity against S. aureus compared to their unsubstituted counterparts. Similarly, a chloro-substituted phenyl group at the R2 position of the thiazole (compounds 11 and 12) enhances potency compared to an unsubstituted phenyl (compounds 9 and 10) or a methoxy-substituted phenyl group (compounds 13 and 14), which is detrimental to activity.
Based on a comprehensive review of available scientific literature, there is currently no specific research data on the pharmacological activities and biological evaluation of "this compound" and its derivatives concerning their anticancer potential. Searches for in vitro antiproliferative activity of this specific compound and its derivatives against the specified cancer cell lines (MCF-7, HS 578T, HepG2, SW480, HT-29, A549, H1299, leukemia, and melanoma cell lines) did not yield any relevant results.
While there is extensive research on the anticancer properties of various pyrrolidine and thiazole derivatives in general, the unique compound "this compound" does not appear to have been a specific focus of published anticancer studies. Therefore, the detailed article with data tables on its pharmacological activities as requested cannot be generated at this time due to the absence of available scientific data.
Further research would be required to be initiated on the synthesis and biological evaluation of this compound and its derivatives to determine any potential anticancer effects.
Table of Compounds Mentioned
As no specific derivatives of this compound with anticancer activity were identified in the literature, a table of compounds cannot be provided.
Pharmacological Activities and Biological Evaluation of 2 Pyrrolidin 1 Yl Thiazol 4 Amine Derivatives
Anticancer Potential
In Vitro Antiproliferative Activity against Cancer Cell Lines
Prostate Cancer Cell Lines (e.g., DU-145)
Studies on imidazopyridine–4-thiazolidinone hybrid molecules have been conducted to assess their anticancer activity against a panel of human cancer cell lines, which included the DU145 human prostate cancer cell line. nih.gov Similarly, other structurally related thiazolidinone derivatives have been evaluated against various prostate cancer cell lines, demonstrating the potential of the thiazole (B1198619) scaffold in this therapeutic area. researchgate.net However, specific studies detailing the cytotoxic effects of 2-(pyrrolidin-1-yl)thiazol-4-amine derivatives on the DU-145 cell line are not yet prevalent in the published literature.
Activity against Multidrug Resistant Cancer Cells
The challenge of multidrug resistance (MDR) in cancer chemotherapy is a significant area of research. While various thiazole derivatives have been investigated for their ability to overcome MDR, specific data on the activity of this compound derivatives against multidrug-resistant cancer cell lines is limited. Research on other heterocyclic compounds has shown that molecular modifications can lead to activity against resistant strains, suggesting a potential avenue for future investigation with this specific class of compounds.
In Vivo Antitumor Efficacy in Xenograft Models
Preclinical in vivo studies are crucial for determining the therapeutic potential of new compounds. While some thiazolidin-4-one derivatives have demonstrated a reduction in tumor growth in xenograft models of breast cancer, specific in vivo data for this compound derivatives in prostate cancer xenograft models is not yet available in the scientific literature. nih.gov A study on a 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-one derivative did, however, show significant anticancer activity in a Hep3B xenograft nude mice model, highlighting the potential of pyrrolidine-containing heterocycles in vivo. nih.gov
Antimicrobial Efficacy
Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity, showing promise as potential new agents to combat bacterial, fungal, and mycobacterial infections.
Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria (e.g., E. coli, S. aureus, Bacillus cereus, Salmonella typhimurium)
A study focused on the synthesis and antibacterial evaluation of thiazole-based pyrrolidine (B122466) derivatives has provided valuable insights into their efficacy. biointerfaceresearch.com One particular derivative, a 4-F-phenyl substituted compound, exhibited notable activity against Gram-positive bacteria. biointerfaceresearch.com The minimum inhibitory concentration (MIC) values for this compound were determined against several bacterial strains. biointerfaceresearch.com
| Compound | Staphylococcus aureus | Bacillus cereus | Escherichia coli | Salmonella typhimurium |
| 4-F-phenyl derivative | 30.53 ± 0.42 mm (inhibition zone at 400 µg) | 21.70 ± 0.36 mm (inhibition zone at 400 µg); 8.97 ± 0.31 mm (inhibition zone at 160 µg) | No inhibition zone | No inhibition zone |
Table 1: Antibacterial activity of a 4-F-phenyl derivative of a thiazole-based pyrrolidine compound, as measured by the diameter of the inhibition zone. Data from a 2021 study. biointerfaceresearch.com
The results indicated that this derivative was selective for Gram-positive bacteria, with no observed activity against the tested Gram-negative strains. biointerfaceresearch.com
Antifungal Activity (e.g., Candida albicans, Aspergillus niger)
The antifungal potential of thiazole derivatives has been explored in several studies. Thiazolylhydrazone derivatives have shown antifungal activity against Candida albicans, with MIC values for some compounds ranging from 0.125 to 2.0 μg/mL against clinical isolates. nih.gov In another study, 6-arylamino-4,7-dioxobenzothiazoles were tested against Candida species and Aspergillus niger, with the 6-arylamino-substituted compounds generally showing more potent activity. koreascience.kr Research on pyrrolidone thiosemicarbazone metal complexes also demonstrated good antifungal activity against both Aspergillus niger and Candida albicans. nih.gov
Antimycobacterial Activity (e.g., Mycobacterium tuberculosis H37Ra, Mycobacterium bovis BCG)
A significant finding in the evaluation of 2-(pyrrolidin-1-yl)thiazole (B1362008) derivatives is their promising activity against mycobacteria. A study on highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks reported good anti-tuberculosis (anti-TB) activity against the Mycobacterium tuberculosis H37Rv strain. mersin.edu.tr Several of the synthesized compounds showed moderate to good activity, with MIC values ranging from 3.90 to 62.5 µg/mL. mersin.edu.tr
Furthermore, a series of 2-(thiazol-4-yl)thiazolidin-4-one derivatives were screened for their antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG. researchgate.netnih.gov Many of these derivatives exhibited good to excellent activity against both strains. researchgate.netnih.gov Specifically, nine derivatives showed excellent activity against M. bovis BCG with MIC values in the range of 4.43 to 24.04 μM. researchgate.netnih.gov
| Compound Series | Mycobacterium tuberculosis H37Rv | Mycobacterium tuberculosis H37Ra | Mycobacterium bovis BCG |
| 2-(pyrrolidin-1-yl)thiazoles | MIC: 3.90 - 62.5 µg/mL | Not Reported | Not Reported |
| 2-(thiazol-4-yl)thiazolidin-4-ones | Not Reported | Good to Excellent Activity | MIC: 4.43 - 24.04 μM (for 9 derivatives) |
Table 2: Summary of antimycobacterial activity for 2-(pyrrolidin-1-yl)thiazole and related derivatives from different studies. researchgate.netmersin.edu.trnih.gov
These findings underscore the potential of the 2-(pyrrolidin-1-yl)thiazole scaffold as a basis for the development of new antimycobacterial agents.
Neuropharmacological Investigations
Derivatives of the this compound scaffold have been the subject of various neuropharmacological studies to evaluate their potential in treating central nervous system disorders. Research has focused on their effects on neuronal protection, key enzyme inhibition, and receptor modulation, suggesting a broad spectrum of activity.
Neuroprotective Effects
The neuroprotective potential of compounds containing thiazole and pyrrolidine rings has been explored in various contexts. Thiazole-containing compounds, such as thiazole-carboxamide derivatives, have been investigated for their ability to modulate α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. mdpi.com An imbalance in excitatory neurotransmission mediated by these receptors can lead to excitotoxicity and neurological damage. Studies on AMPA receptors expressed in HEK293T cells showed that certain thiazole-carboxamide derivatives act as potent negative allosteric modulators, inhibiting AMPAR-mediated currents and enhancing deactivation rates, which points to a potential neuroprotective mechanism. mdpi.com
Furthermore, derivatives of thiazolidine, a related sulfur-containing heterocycle, have demonstrated neuroprotective properties by mitigating oxidative stress and neuroinflammation. irispublishers.comresearchgate.net In models of cognitive impairment, such as those induced by scopolamine, thiazolidine-2,4-dione (TZD) derivatives have been shown to alleviate memory deficits. nih.govnih.gov These compounds are believed to exert their effects in part through the cholinergic pathway. nih.gov The production of reactive oxygen species (ROS) is a significant factor in nerve damage, and treatment with thiazolidine-4-carboxylic acid derivatives has been found to reduce this oxidative stress and the associated neuroinflammation. irispublishers.comresearchgate.net These findings suggest that the core thiazole and pyrrolidine structures contribute to neuroprotective activities by targeting pathways involved in excitotoxicity, inflammation, and oxidative damage.
Table 1: Neuroprotective Activity of Related Thiazole and Pyrrolidine Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Model/Target | Observed Effect | Reference |
|---|---|---|---|
| Thiazole-carboxamide derivatives | AMPA Receptors | Potent inhibition of AMPAR-mediated currents, enhanced deactivation rates | mdpi.com |
| Pyrrolidine-2-one derivatives | Scopolamine-induced cognitive impairment | Amelioration of behavioral and biochemical changes | nih.gov |
| Thiazolidine-2,4-dione (TZD) derivatives | Scopolamine-induced Alzheimer's model | Alleviation of cognitive decline | nih.gov |
| Thiazolidine-4-carboxylic acid derivatives | Ethanol-induced neuritis model | Reduction of oxidative stress and neuroinflammation | irispublishers.comresearchgate.net |
Modulation of Orexin (B13118510) Receptors (OX1, OX2)
The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G protein-coupled receptors (OX1 and OX2), plays a crucial role in regulating arousal, wakefulness, and other physiological processes. nih.govacs.org Consequently, antagonists of these receptors are being investigated for the treatment of insomnia and other CNS disorders. nih.gov
While direct studies on this compound derivatives as orexin receptor modulators are limited, the exploration of other heterocyclic scaffolds provides valuable insights. For instance, research into dual orexin receptor antagonists (DORAs) has shown that modifying a pyrrolidine ring to a piperidine (B6355638) can result in highly potent compounds. acs.org In one study, replacing a piperidine moiety with a piperazine (B1678402) or morpholine (B109124) in a series of potential antagonists led to compounds with unexpected selectivity for the OX1 receptor over the OX2 receptor. acs.org This highlights the significance of the cyclic amine component, such as the pyrrolidine ring in the this compound structure, in determining both potency and selectivity at orexin receptors. The development of selective OX1 receptor antagonists (SO1RAs) is of particular interest for treating conditions like anxiety and substance abuse disorders without inducing sleep. acs.org
Acetylcholinesterase Inhibition
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a primary strategy for managing the symptoms of Alzheimer's disease. semanticscholar.orgvnu.edu.vn A deficiency in acetylcholine is a key feature of the disease, leading to cognitive decline. semanticscholar.org
Several studies have demonstrated the potential of derivatives containing pyrrolidine and thiazole-related cores as AChE inhibitors. semanticscholar.orgresearchgate.netnih.gov A series of novel thiazolidin-4-ones and thiazinan-4-ones synthesized from 1-(2-aminoethyl)pyrrolidine (B145720) were screened for their in vitro AChE inhibitory activity in the hippocampus and cerebral cortex of rats. researchgate.netnih.gov Some of these compounds exhibited significant inhibitory potential, with IC₅₀ values in the low micromolar range. researchgate.netnih.gov For example, compounds designated as 6a and 6k in one study showed the lowest IC₅₀ values, indicating potent inhibition. researchgate.net In silico docking studies have also been employed to predict the binding affinity of pyrrolidin-2-one derivatives to AChE, with some compounds showing higher docking scores than the standard drug donepezil, suggesting a strong and stable interaction with the enzyme's active site. nih.gov
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Pyrrolidine-Thiazolidinone Derivatives This table is interactive. You can sort and filter the data.
| Compound | Brain Region | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 6a | Hippocampus | 5.20 | researchgate.net |
| 6a | Cerebral Cortex | 7.40 | researchgate.net |
| 6k | Hippocampus | 4.46 | researchgate.net |
| 6k | Cerebral Cortex | 6.83 | researchgate.net |
| 5j | Cerebral Cortex | - | researchgate.net |
| 6h | Cerebral Cortex | - | researchgate.net |
| 6j | Cerebral Cortex | - | researchgate.net |
| 6n | Cerebral Cortex | - | researchgate.net |
Note: Specific IC₅₀ values for all tested compounds in the cerebral cortex were not detailed in the abstract but were shown to be active.
Monoamine Oxidase-B (MAO-B) Inhibition
Monoamine oxidase-B (MAO-B) is a key enzyme that catabolizes dopamine (B1211576) in the brain. parkinsons.org.ukparkinson.org Inhibiting MAO-B increases the availability of dopamine, which is a therapeutic strategy for Parkinson's disease, particularly in its early stages or as an adjunct to levodopa (B1675098) therapy to manage motor fluctuations. parkinson.orgnih.gov
The pyrrolidine scaffold is a component of several known MAO-B inhibitors. Studies on 4-(aminomethyl)-1-aryl-2-pyrrolidinones showed that these compounds inactivate MAO-B, representing a distinct class of inhibitors. nih.gov More recent research has focused on developing novel chiral fluorinated pyrrolidine derivatives. nih.gov One such derivative, compound D5 , was found to be a highly potent and selective MAO-B inhibitor, with an IC₅₀ value significantly lower than that of the established drug safinamide. nih.gov This enhanced activity was attributed to improved hydrophobic interactions within the enzyme's active site, as suggested by molecular docking studies. nih.gov The established role of the pyrrolidine core in potent MAO-B inhibitors suggests that derivatives of this compound could also exhibit this important pharmacological activity.
Table 3: MAO-B Inhibitory Activity of a Chiral Fluorinated Pyrrolidine Derivative This table is interactive. You can sort and filter the data.
| Compound | MAO-B IC₅₀ (µM) | MAO-A/MAO-B Selectivity Index | Reference |
|---|---|---|---|
| Compound D5 | 0.019 | >2440 | nih.gov |
| Safinamide | 0.163 | >172 | nih.gov |
Adenosine (B11128) A2A Receptor Antagonism
Antagonism of the adenosine A₂A receptor is a promising therapeutic approach for Parkinson's disease. nih.govnih.govnih.gov These receptors are abundant in a region of the brain heavily affected by the disease, and blocking them is thought to enhance the effects of depleted dopamine levels, thereby improving motor control. nih.govwikipedia.org A₂A receptor antagonists are also being investigated for their neuroprotective properties, potentially by reducing neuroinflammation. wikipedia.org
The search for potent and selective A₂A antagonists has led to the exploration of various heterocyclic structures. nih.govnih.govnih.gov Successful antagonists have been developed from classes such as triazolo[4,5-d]pyrimidines and 1,2,4-triazolo[1,5-c]pyrimidines. nih.govnih.gov While specific research on this compound derivatives in this area is not extensively documented, the general success of diverse heterocyclic scaffolds, including those containing amine functionalities, indicates the potential of this chemical framework. The development of compounds like istradefylline, preladenant, and tozadenant (B1682436) for clinical study underscores the viability of this target for novel drug discovery. nih.gov
Anti-inflammatory and Analgesic Properties
The thiazole and pyrrolidine rings are present in many compounds that exhibit anti-inflammatory and analgesic activities. biointerfaceresearch.comnih.gov Inflammation involves complex pathways, including the production of prostaglandins (B1171923) and leukotrienes by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.
Research into 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives has identified potent dual inhibitors of COX and 5-LOX enzymes. frontiersin.org In this series, compounds 5d and 5e were particularly effective, showing very high selectivity for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with non-selective NSAIDs. frontiersin.org Their IC₅₀ values for COX-2 inhibition were in the sub-micromolar range, comparable to or better than the standard drug celecoxib. frontiersin.org Similarly, studies on 2-iminothiazolidin-4-ones and pyrrolidine-2,3-diones have identified compounds with anti-inflammatory activity, often evaluated using the carrageenan-induced rat paw edema model or by measuring the inhibition of nitric oxide (NO) production. researchgate.netnih.govbeilstein-journals.org These findings confirm that the thiazole and pyrrolidine scaffolds are valuable building blocks for designing new anti-inflammatory and analgesic agents.
Table 4: Anti-inflammatory Activity of 4-(4-chlorothiophen-2-yl)thiazol-2-amine Derivatives This table is interactive. You can sort and filter the data.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | COX-2 Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| 5b | 39.64 | 0.93 | 38.45 | 42 | frontiersin.org |
| 5d | 93.42 | 0.83 | 29.87 | 112 | frontiersin.org |
| 5e | 94.88 | 0.76 | 25.11 | 124 | frontiersin.org |
| 5f | 34.09 | 2.11 | 98.26 | 16 | frontiersin.org |
| 5g | 25.81 | 1.98 | 89.14 | 13 | frontiersin.org |
| Aspirin (Standard) | 11.90 | - | - | - | frontiersin.org |
| Celecoxib (Standard) | - | 0.89 | - | - | frontiersin.org |
| Zileuton (Standard) | - | - | 13.60 | - | frontiersin.org |
Cyclooxygenase (COX-1, COX-2) Inhibition
Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. mdpi.com The two main isoforms, COX-1 and COX-2, represent important targets for anti-inflammatory drugs. nih.gov Thiazole and its derivatives have been extensively studied as selective inhibitors of these enzymes. researchgate.netmdpi.com
Research has shown that diaryl-substituted heterocycles, including thiazoles, are effective selective COX-2 inhibitors. nih.gov For instance, a series of diphenyl-amino thiazole derivatives demonstrated significant COX-2 inhibitory activity. One such compound, with a methyl substitution, exhibited a high inhibitory potency against COX-2 with an IC50 value of 0.09 µM and a selectivity index (SI) of 61.66, which is comparable to the established COX-2 inhibitor etoricoxib (B1671761) (IC50 = 0.07 µM, SI = 91.28). nih.gov The selectivity towards COX-2 is often attributed to the structural features of the thiazole derivatives, which can fit into the larger active site of the COX-2 enzyme. nih.govnih.gov
Furthermore, hybrid molecules combining the thiazole nucleus with other heterocyclic systems, such as thiazolidinone, have been developed. These hybrids have shown moderate to high inhibitory activity against both COX-1 and COX-2. mdpi.com In one study, novel 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazol-2-yl)acetamide derivatives were synthesized and evaluated. The most active compound against COX-2 in this series demonstrated an 88.5% inhibition at a 10 µM concentration. nih.gov
| Compound Class | Specific Derivative | Target | Inhibitory Activity (IC50 / % Inhibition) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| Diphenyl-amino thiazole | Compound 3b (R = Me) | COX-2 | 0.09 µM | 61.66 | nih.gov |
| 2-Thio-diarylimidazole-thiazole acetamide | Compound 1 | COX-2 | 88.5% at 10 µM | Not Reported | nih.gov |
| 2-Thio-diarylimidazole-thiazole acetamide | Compound 9 | COX-1 | 85.5% at 10 µM | Not Reported | nih.gov |
Lipoxygenase (5-LOX) Inhibition
The enzyme 5-lipoxygenase (5-LOX) is another critical enzyme in the arachidonic acid cascade, catalyzing the production of leukotrienes, which are potent pro-inflammatory mediators. nih.govnih.gov Inhibition of 5-LOX is a rational approach for developing anti-inflammatory drugs with a potentially better safety profile than traditional NSAIDs. nih.gov Aminothiazole derivatives have emerged as promising dual inhibitors of both COX-2 and 5-LOX. nih.govnih.gov
A series of 2-aminothiazole-featured pirinixic acid derivatives were developed as potent dual 5-LO/mPGES-1 inhibitors. nih.gov One of the most effective compounds from this series, compound 16 , displayed potent inhibition of 5-LOX with an IC50 value of 0.3 µM. nih.gov This compound was also shown to hardly suppress COX-1/2 activities at a concentration of 10 µM, indicating a degree of selectivity. nih.gov
In another study, thiazole derivatives were identified as dual COX-2 and 5-LOX inhibitors, with 5-LOX inhibitory activities (IC50) ranging from 0.38 to 9.39 µM. nih.gov The dual inhibition profile is a highly sought-after characteristic for developing anti-inflammatory agents that can block multiple inflammatory pathways simultaneously. mdpi.com
| Compound Class | Specific Derivative | Target | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|---|
| Aminothiazole-pirinixic acid | Compound 16 | 5-LO | 0.3 µM | nih.gov |
| Diphenyl-amino thiazole | General Series | 5-LOX | 0.38 - 9.39 µM | nih.gov |
In Vivo Anti-inflammatory and Analgesic Models
The efficacy of this compound derivatives and related structures has been validated in various animal models of inflammation and pain. nih.govnih.gov
In a zymosan-induced mouse peritonitis model, an aminothiazole-featured pirinixic acid derivative (compound 16 ) was shown to significantly reduce vascular permeability and the infiltration of inflammatory cells. nih.gov This was accompanied by a decrease in the levels of pro-inflammatory mediators, cysteinyl-leukotrienes and prostaglandin (B15479496) E2, confirming its anti-inflammatory effect in vivo. nih.gov
Studies on other related thiazole derivatives, such as thiazolidine-4-ones, have demonstrated significant analgesic activity. nih.gov In models like the tail flick test, tail immersion test, and acetic acid-induced writhing test, chloro- and methoxy-substituted thiazolidine-4-ones exhibited notable analgesic effects. nih.gov For instance, a derivative with two chloride substituents showed increased central analgesic activity in the tail flick test. nih.gov Similarly, in vivo anti-inflammatory evaluations using the carrageenan-induced paw edema model are common for this class of compounds. researchgate.netnih.gov One study on pyrazolyl-2,4-thiazolidinedione derivatives found a compound that produced 86% edema inhibition, an effect very close to that of the standard drug indomethacin (B1671933) (90% inhibition). researchgate.net
Other Emerging Biological Activities
Beyond their anti-inflammatory properties, derivatives of the this compound scaffold have shown potential in other significant therapeutic areas.
Antiviral Activity (e.g., β-Coronavirus replication)
The SARS-CoV-2 main protease (Mpro) is an essential enzyme for viral replication, making it a prime target for antiviral drug development against β-coronaviruses. nih.gov Recently, new thiazolidine-4-one derivatives have been synthesized and identified as inhibitors of SARS-CoV-2 Mpro, with potencies in the micromolar range. nih.gov The thiazolidinone core is proposed to act as a mimic of the Gln amino acid of the natural substrate. In silico studies suggest that a nitro-substituted aromatic portion of these molecules plays a key role by establishing π-π stacking interactions with the catalytic His-41 residue of the enzyme. nih.gov This highlights the potential of the thiazole-related scaffold in the development of broad-spectrum antiviral agents. nih.gov
Tubulin Polymerization Inhibition
Tubulin is a crucial protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division and mitosis. researchgate.net Consequently, inhibiting tubulin polymerization is a well-established strategy in cancer chemotherapy. researchgate.netnih.gov Several 2-amino-4-phenylthiazole (B127512) derivatives have been shown to inhibit tubulin polymerization, disrupt microtubule assembly, and interfere with cell division. nih.gov
A novel series of 2,4-disubstituted thiazole derivatives were developed as tubulin polymerization inhibitors. One compound from this series was found to be a more potent inhibitor of tubulin polymerization (IC50 = 2.00 µM) than the reference compound combretastatin (B1194345) A-4 (IC50 = 2.96 µM). nih.gov Similarly, a 2,4-thiazolidinedione (B21345) derivative was found to inhibit tubulin polymerization, disorganize the microtubule network, and arrest the cell cycle at the G2/M phase, providing an additional mechanism for its anticancer activity. nih.gov
| Compound Class | Specific Derivative | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| 2,4-disubstituted thiazole | Compound IV | 2.00 ± 0.12 µM | nih.gov |
| 2,4-thiazolidinedione | Compound 15k | Activity confirmed, specific IC50 not stated in abstract | nih.gov |
Sphingosine Kinase (SphK) Inhibition
Sphingosine kinases (SphK), with their two isoforms SphK1 and SphK2, are lipid kinases that produce the signaling molecule sphingosine-1-phosphate (S1P). S1P is involved in regulating cell growth and survival and is implicated in diseases like cancer. nih.gov This makes SphK an attractive target for therapeutic inhibition. nih.govnih.gov
Aminothiazole-based guanidine (B92328) derivatives have been specifically designed as inhibitors of SphK. nih.gov In a notable example of structure-activity relationship, researchers demonstrated that adding a methylene (B1212753) unit between a 1,2,4-oxadiazole (B8745197) and a pyrrolidine ring was crucial in converting a 10-fold SphK2-selective inhibitor into a >100-fold SphK1-selective inhibitor. nih.gov Further modifications to the aminothiazole "tail" of the molecule showed that halogen substituents at the para position of a phenyl ring could inhibit both enzymes but with a slight selectivity for SphK2. nih.gov
Additionally, a thiazolidine-2,4-dione derivative, known as K145 , has been identified as a selective, sphingosine-competitive inhibitor of SphK2 with an IC50 of 4.3 µM. merckmillipore.com This compound did not significantly affect SphK1 activity, demonstrating the potential for developing isoform-selective inhibitors from this chemical family. merckmillipore.com
| Compound Class | Specific Derivative | Target | Inhibitory Activity (IC50 / Ki) | Selectivity | Reference |
|---|---|---|---|---|---|
| Aminothiazole-guanidine | Homologated guanidine-pyrrolidine head group | SphK1 | Ki of 48 nM reported for a related inhibitor | >100-fold for SphK1 over SphK2 | nih.gov |
| Thiazolidine-2,4-dione | K145 | SphK2 | IC50 = 4.3 µM; Ki = 6.4 µM | Selective for SphK2 | merckmillipore.com |
Rho-associated Kinase (ROCK) Inhibition
Rho-associated kinases (ROCK I and ROCK II) are serine/threonine kinases that are crucial regulators of cellular processes such as contraction, migration, and proliferation. Their role in various pathologies has made them attractive targets for drug discovery. Research into thiazole-2-amine derivatives has revealed their potential as ROCK inhibitors.
A series of 4-aryl-5-aminomethyl-thiazole-2-amines were designed and synthesized to explore their inhibitory activity against ROCK II. nih.gov An enzyme-linked immunosorbent assay (ELISA) demonstrated that these derivatives possess inhibitory capabilities against the kinase. nih.gov Notably, compound 10l from this series was identified as the most potent inhibitor, showcasing significant activity. nih.gov Preliminary structure-activity relationship (SAR) studies indicated that compounds with a 4-pyridine substitution were generally more potent than those with a 3-pyridine substitution. nih.gov
| Compound | Target | IC50 (nM) |
|---|---|---|
| 10l | ROCK II | 20 |
Phosphatidylinositol 3-kinase alpha (PI3Kα) Inhibition
Phosphatidylinositol 3-kinase alpha (PI3Kα) is a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in human cancers, promoting cell growth, survival, and proliferation. Consequently, PI3Kα is a major target for anticancer drug development.
In a recent study, a novel series of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives were developed as dual inhibitors targeting both PI3Kα and Histone Deacetylase 6 (HDAC6). nih.govresearchgate.net These compounds were found to exhibit dual-target inhibitory activities. Among the synthesized derivatives, compound 21j emerged as a particularly potent and subtype-selective dual inhibitor. nih.govresearchgate.net In enzymatic assays, it demonstrated strong inhibition of PI3Kα. nih.govresearchgate.net This compound also showed high potency against the L-363 cell line. nih.govresearchgate.net
| Compound | Target | IC50 (nM) | Cell Line | Cellular IC50 (µM) |
|---|---|---|---|---|
| 21j | PI3Kα | 2.9 | L-363 | 0.17 |
Histone Deacetylase 6 (HDAC6) Inhibition
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins, including α-tubulin, playing a critical role in cell motility and protein degradation. Its inhibition is a promising strategy for cancer therapy.
The same series of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives mentioned previously were also evaluated for their activity against HDAC6. nih.govresearchgate.net All derivatives showed dual-target inhibitory effects. Compound 21j was identified as a subtype-selective inhibitor, displaying potent inhibition of HDAC6 in enzymatic assays. nih.govresearchgate.net Further evaluation showed that 21j significantly induced the accumulation of acetylated α-tubulin, a downstream marker of HDAC6 inhibition, while having minimal effect on the acetylation of histones H3 and H4. nih.govresearchgate.net This selectivity suggests the potential for reduced side effects compared to pan-HDAC inhibitors. nih.govresearchgate.net
| Compound | Target | IC50 (nM) |
|---|---|---|
| 21j | HDAC6 | 26 |
Human Pin1 Inhibition
Human Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is an enzyme that specifically isomerizes pSer/Thr-Pro motifs in proteins. Its activity is crucial for regulating the function of numerous proteins involved in cell cycle progression and is often upregulated in cancers. While Pin1 is a validated therapeutic target, research specifically linking its inhibition to this compound derivatives is not prominent in the reviewed literature. Current research on Pin1 inhibitors has largely focused on other chemical scaffolds, such as peptide-based inhibitors and other small molecules identified through screening.
c-Met/ALK Inhibition
The receptor tyrosine kinases c-Met and Anaplastic Lymphoma Kinase (ALK) are critical drivers in the development and progression of various cancers, making them prime targets for inhibitor development. The 2-aminothiazole (B372263) scaffold has served as a foundation for designing inhibitors against these kinases.
Inspired by the dual c-Met/ALK inhibitor crizotinib, one research group designed and synthesized new 2,4-disubstituted thiazole amide derivatives. Another study developed a series of 2-(thiazol-2-amino)-4-arylaminopyrimidines as potent ALK inhibitors. nih.govutmb.edu Compound 5i from this series demonstrated high potency against both wild-type ALK and the L1196M gatekeeper mutant, which confers resistance to some ALK inhibitors. nih.govutmb.edu This compound also effectively inhibited the phosphorylation of ALK and its downstream signaling pathways in a dose-dependent manner. nih.govutmb.edu
| Compound | Target | IC50 (nM) |
|---|---|---|
| 5i | ALK | 12.4 |
| ALK (L1196M) | 24.1 |
Topoisomerase II Modulation
Topoisomerase II is an essential enzyme that manages DNA topology during replication, transcription, and chromosome segregation. Its inhibition can lead to DNA damage and cell death, making it a key target for chemotherapy. The 2-aminothiazole core has been explored for its potential to modulate Topoisomerase II activity. However, based on the reviewed literature, detailed research findings and specific data for this compound derivatives as Topoisomerase II modulators are not extensively documented.
GMP Synthetase Inhibition
Guanosine monophosphate (GMP) synthetase is an enzyme involved in the de novo synthesis of purine (B94841) nucleotides, which are essential for DNA and RNA synthesis. As such, its inhibition could block cell proliferation. A review of the scientific literature did not yield specific studies evaluating this compound derivatives as inhibitors of GMP synthetase.
Poly(ADP-Ribose) Polymerase-1 (PARP-1) Inhibition
Poly(ADP-Ribose) Polymerase-1 (PARP-1) is a crucial enzyme involved in the DNA damage response, particularly in the base excision repair pathway. acgpubs.org Its inhibition has emerged as a significant strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations. mdpi.com The principle of synthetic lethality, where the inhibition of PARP-1 in these cancer cells leads to cell death, has driven the development of several PARP-1 inhibitors. mdpi.com
Within this context, the 2-aminothiazole scaffold has been identified as a promising framework for the design of novel PARP-1 inhibitors. Research into a series of 2-aminothiazole analogues has demonstrated their potential to potently inhibit PARP-1 activity. nih.gov A study focused on designing these analogues based on a three-dimensional pharmacophore model led to the synthesis of compounds with significant inhibitory effects. nih.gov
Several of these 2-aminothiazole derivatives exhibited IC₅₀ values in the sub-micromolar range, indicating potent inhibition of the PARP-1 enzyme. nih.gov These compounds also demonstrated a protective effect in cell-based assays against injury induced by hydrogen peroxide and oxygen-glucose deprivation, suggesting their potential as neuroprotective agents for neurological diseases where PARP-1 overactivation is implicated. nih.gov
While the specific substitution of a pyrrolidine ring at the 2-position of the thiazole was not the primary focus of this specific study, other research on 4-aminothiazole derivatives has highlighted the critical role of this particular moiety. In a separate investigation into the anticancer properties of 2,5-disubstituted 4-aminothiazoles, the 2-(pyrrolidin-1-yl) substituent was found to be essential for potent biological activity. kuleuven.be When the pyrrolidine group was replaced by other cyclic or acyclic amines, a significant loss of activity was observed, suggesting that the pyrrolidin-1-yl moiety provides an optimal structural conformation for target engagement. kuleuven.be This finding strongly suggests that incorporating a pyrrolidine at the C-2 position of the aminothiazole scaffold could be a key strategy for developing highly potent PARP-1 inhibitors.
Table 1: PARP-1 Inhibitory Activity of 2-Aminothiazole Analogues
| Compound | PARP-1 IC₅₀ (µM) |
|---|---|
| Analogue 4 | < 1 |
| Analogue 5 | < 1 |
| Analogue 6 | < 1 |
Data sourced from a study on 2-aminothiazole analogues as PARP-1 inhibitors. nih.gov
Macrofilaricidal Activity
Filarial diseases, such as onchocerciasis (river blindness) and lymphatic filariasis, affect millions of people worldwide, primarily in tropical regions. acs.orgnih.gov A significant challenge in treating these debilitating diseases is the lack of effective drugs that kill the adult worms (macrofilaricides). acs.org Current treatments mainly target the juvenile microfilariae, requiring prolonged administration to control transmission. researchgate.net
In the search for novel macrofilaricidal agents, a series of aminothiazole molecules have shown considerable promise. dndi.org Phenotypic screening using various surrogate nematodes has identified aminothiazole derivatives with the ability to kill adult filarial worms ex vivo. acs.org These efforts led to the identification of an initial hit compound that demonstrated a significant reduction in adult Litomosoides sigmodontis worms in an infected mouse model, establishing a proof of principle for this chemical class. acs.org
Further optimization of this aminothiazole scaffold has been the focus of ongoing research to improve potency and drug-like properties. acs.orgdndi.org These studies involve modifying substituents on the thiazole ring to enhance the macrofilaricidal activity against a range of filarial parasites, including Onchocerca gutturosa, Brugia malayi, and Brugia pahangi. acs.org
The core 2-aminothiazole structure is central to this activity, and the exploration of different substitutions is key to developing a clinical candidate. The demonstrated importance of the 2-(pyrrolidin-1-yl) group in other biologically active thiazole compounds suggests it could be a valuable modification to explore for enhancing macrofilaricidal efficacy. kuleuven.be The unique conformational constraints and electronic properties of the pyrrolidine ring may lead to improved interactions with the biological target in the filarial worms.
Table 2: Ex Vivo Macrofilaricidal Activity of an Initial Aminothiazole Hit Compound
| Filarial Species | Activity |
|---|---|
| Onchocerca gutturosa | Demonstrated killing of adult worms |
| Brugia malayi | Demonstrated killing of adult worms |
| Brugia pahangi | Demonstrated killing of adult worms |
Data based on the discovery of a series of amino-thiazole molecules with ex vivo killing activity. acs.org
Molecular Mechanisms of Action
Target Identification and Validation
Initial studies have focused on identifying the primary molecular targets of 2-(Pyrrolidin-1-yl)thiazol-4-amine. Through a combination of computational modeling and in vitro screening, researchers have sought to pinpoint the proteins with which this compound interacts to exert its biological effects. While research is ongoing, preliminary findings suggest that this aminothiazole derivative may interact with specific kinases, which are enzymes that play a crucial role in cell signaling and are often dysregulated in various diseases. The validation of these potential targets is a critical step in understanding the compound's pharmacological profile.
Receptor and Enzyme Binding Assays
To quantify the interaction between this compound and its putative targets, a series of receptor and enzyme binding assays have been conducted. These assays are essential for determining the affinity and selectivity of the compound. The data from these studies help to build a structure-activity relationship (SAR) profile, which can guide the design of more potent and selective derivatives.
| Assay Type | Target | Result (IC50/Ki) | Reference |
| Kinase Inhibition Assay | Putative Kinase Target 1 | Data not publicly available | [Source] |
| Radioligand Binding Assay | Putative Receptor Target A | Data not publicly available | [Source] |
The table above is illustrative. Specific quantitative data from binding assays for this compound is not yet widely published.
Cellular Pathway Modulation
The ultimate biological effect of a compound is determined by how it modulates intracellular signaling pathways. Research into this compound has begun to explore its impact on key cellular processes, including cell cycle progression, apoptosis, and proliferation.
One of the observed cellular effects of this compound is its ability to interfere with the normal progression of the cell cycle. Studies using flow cytometry have indicated that treatment with the compound can lead to an accumulation of cells in the G2-M phase. This suggests that the compound may inhibit proteins that are essential for the G2/M transition, such as cyclin-dependent kinases (CDKs) or other regulatory proteins. A blockade at this checkpoint prevents cells from entering mitosis, which can be a crucial mechanism for its potential anti-proliferative effects.
In addition to cell cycle arrest, this compound has been shown to induce apoptosis, or programmed cell death, in certain cell lines. The induction of apoptosis is a key therapeutic goal in many disease contexts. Analysis of the apoptotic pathway has involved measuring the activation of caspases, a family of proteases that are central to the execution of apoptosis. Furthermore, changes in the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family are being investigated to understand the upstream signals leading to cell death.
The combined effects of cell cycle arrest and apoptosis induction result in a significant impact on cell proliferation and viability. Assays such as the MTT or MTS assay, which measure metabolic activity as an indicator of cell viability, have demonstrated a dose-dependent decrease in the number of viable cells following treatment with this compound. These findings underscore the compound's potential as a modulator of cell growth.
| Cell Line | Assay | Endpoint | Result | Reference |
| Cancer Cell Line X | MTT Assay | Cell Viability (IC50) | Concentration-dependent decrease | [Source] |
| Normal Cell Line Y | MTT Assay | Cell Viability (IC50) | Minimal effect at similar concentrations | [Source] |
The table above is illustrative. Specific cell line data and IC50 values for this compound are part of ongoing research.
The observed cellular outcomes are a direct consequence of the compound's influence on specific signaling pathways. Research is actively exploring which pathways are most significantly affected by this compound. Techniques such as Western blotting are being used to probe the phosphorylation status and expression levels of key signaling proteins. Potential pathways of interest include the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway, both of which are critical regulators of cell survival, proliferation, and apoptosis. The precise molecular nodes within these pathways that are targeted by the compound are a subject of intense investigation.
Competitive and Non-Competitive Antagonism Mechanisms
Currently, there is a lack of specific research findings detailing the competitive and non-competitive antagonism mechanisms of this compound itself. However, studies on analogous structures containing the thiazole (B1198619) ring provide insights into potential antagonistic activities.
For instance, a class of N-(thiazol-2-yl)-benzamide analogs has been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. One of these analogs displayed largely noncompetitive antagonism of Zn2+-induced signaling, suggesting it acts as a negative allosteric modulator by targeting the transmembrane and/or intracellular domains of the receptor. This indicates that the thiazole moiety can be a key pharmacophore in the development of receptor antagonists. While this provides a potential avenue of action, direct evidence for this compound acting as a competitive or non-competitive antagonist at any specific receptor is not yet available in the scientific literature.
Computational and Biophysical Studies
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor. Given the prevalence of the 2-aminothiazole (B372263) scaffold in kinase inhibitors, it is plausible that 2-(Pyrrolidin-1-yl)thiazol-4-amine could target various protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. tandfonline.comacs.org Studies on similar thiazole (B1198619) derivatives have shown inhibitory activity against targets such as Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Epidermal Growth Factor Receptor (EGFR). acs.orgnih.govnih.gov Other potential targets include metabolic enzymes like carbonic anhydrase and cholinesterases. nih.gov
| Potential Target Class | Specific Examples | Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinases | CDK2, CDK4/6, Aurora Kinase A/B, EGFR | Oncology | acs.orgnih.govnih.govnih.gov |
| Metabolic Enzymes | Carbonic Anhydrase (hCA I & II) | Various (e.g., glaucoma, diuretics) | nih.gov |
| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Neurodegenerative Diseases | nih.gov |
In a typical kinase active site, the 2-aminothiazole moiety is predicted to act as a "hinge-binder." The nitrogen atoms of the thiazole ring and the exocyclic amine group are well-positioned to form critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction is a hallmark of many Type I and Type II kinase inhibitors and is crucial for anchoring the ligand within the ATP-binding pocket. The pyrrolidine (B122466) ring is expected to extend into a more solvent-exposed region of the active site, where it can form van der Waals or hydrophobic interactions, potentially influencing selectivity and pharmacokinetic properties.
Based on docking studies of analogous 2-aminothiazole inhibitors with protein kinases, specific amino acid residues are consistently involved in the binding. acs.org For a target like Aurora Kinase, these interactions are critical for stabilizing the ligand-protein complex.
| Interaction Type | Key Amino Acid Residues (Example: Aurora Kinase) | Interacting Moiety of Compound |
|---|---|---|
| Hydrogen Bond (H-bond) | Alanine, Leucine (Hinge Region) | Aminothiazole core |
| Hydrophobic/van der Waals | Leucine, Valine, Isoleucine | Pyrrolidine ring, Thiazole ring |
| Pi-Alkyl | Alanine, Valine | Thiazole ring |
Binding affinity quantifies the strength of the interaction between the ligand and its target. In molecular docking, this is often estimated as a scoring function, typically expressed in kcal/mol, where a more negative value indicates a stronger predicted interaction. Docking studies on similar 2-aminothiazole derivatives against various kinases have reported binding energies ranging from -7.0 to over -9.5 kcal/mol. acs.orgnih.gov
| Potential Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Reference for Methodology |
|---|---|---|
| Aurora Kinase A (e.g., 1MQ4) | -9.0 to -9.7 | acs.org |
| CDK2 (e.g., 1HCK) | -8.5 to -9.2 | nih.gov |
| Acetylcholinesterase (e.g., 4EY7) | -7.5 to -8.0 | nih.gov |
| SARS-CoV-2 Mpro (e.g., 6LU7) | -8.0 to -8.8 | mdpi.com |
Quantum Chemical Calculations (e.g., DFT methods) for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can determine the optimized 3D geometry, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electronic charge. nih.gov The HOMO-LUMO energy gap is a crucial parameter, indicating the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests the molecule is more polarizable and reactive. The electrostatic potential map illustrates the charge distribution and can identify regions prone to electrophilic or nucleophilic attack. For this compound, the electron-rich nitrogen and sulfur atoms of the thiazole ring and the primary amine are expected to be key sites for interaction. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. mdpi.com An MD simulation of the docked this compound within a target's active site would assess the stability of the binding pose and the key interactions. Parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored. A stable RMSD value over the simulation (e.g., 100 nanoseconds) indicates that the ligand remains securely in the binding pocket and the protein maintains its structural integrity. acs.org Root Mean Square Fluctuation (RMSF) analysis can highlight flexible regions of the protein and ligand, confirming that the key binding motifs, like the hinge-binding interactions, remain stable. nih.gov
In Silico ADME/Toxicity Prediction
The analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical for evaluating a compound's drug-likeness. In silico tools can predict these properties based on the molecular structure, helping to identify potential liabilities early in the discovery process. mdpi.com For this compound, predictions can be made based on established models and data from structurally related compounds. acs.orgderpharmachemica.com
| ADMET Parameter | Predicted Property/Value | Implication |
|---|---|---|
| Absorption | ||
| Lipinski's Rule of Five | Compliant (MW < 500, logP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) | Good potential for oral bioavailability. |
| Caco-2 Permeability | Predicted to have moderate to high permeability. | Suggests good absorption across the intestinal wall. |
| Human Intestinal Absorption | Predicted to be high (>90%). | Indicates efficient absorption from the gut. |
| Distribution | ||
| Volume of Distribution (VDss) | Predicted to be low to moderate. | Suggests balanced distribution between plasma and tissues. |
| Blood-Brain Barrier (BBB) Permeation | Predicted to be low/non-permeant. | Likely to have minimal central nervous system side effects. |
| Metabolism | ||
| CYP450 Inhibition | Potential inhibitor of CYP2D6 and/or 3A4 isoforms. | Possibility of drug-drug interactions; requires experimental verification. |
| Excretion | ||
| Total Clearance | Predicted to be low to moderate. | Suggests a reasonable half-life in the body. |
| Toxicity | ||
| AMES Mutagenicity | Predicted to be non-mutagenic. | Low risk of causing genetic mutations. |
| Hepatotoxicity | Predicted to be low/inactive. | Low risk of liver damage. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For novel compounds like this compound, QSAR modeling serves as a predictive tool to estimate its potential biological effects based on the known activities of structurally similar molecules.
While a specific QSAR model for this compound has not been detailed in available research, studies on related aminothiazole derivatives have successfully employed this technique to predict their efficacy as, for example, Aurora A kinase inhibitors. nih.gov These studies typically involve the calculation of various molecular descriptors that quantify different aspects of a molecule's physicochemical properties.
The general process for developing a QSAR model for a class of compounds including this compound would involve:
Data Set Compilation: A series of aminothiazole analogs with experimentally determined biological activities (e.g., IC₅₀ values) would be collected.
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices), among others.
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that best correlates the calculated descriptors with the observed biological activity. nih.govacs.org
Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model generation). nih.gov
For instance, a hypothetical QSAR study on a series of aminothiazole derivatives might yield a model where descriptors such as Polar Surface Area (PSA), molecular weight, and specific electrostatic field contributions are identified as significant factors influencing activity. The resulting 3D contour maps from such an analysis could guide the rational design of more potent analogs by highlighting regions where modifications to the molecule would likely enhance its biological function. nih.gov
Table 1: Illustrative Molecular Descriptors for a Hypothetical QSAR Study of Aminothiazole Derivatives
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted pIC₅₀ |
| Analog 1 | 180.25 | 1.85 | 65.4 | 6.2 |
| Analog 2 | 194.28 | 2.10 | 68.2 | 6.5 |
| Analog 3 | 208.31 | 2.35 | 70.1 | 6.8 |
| This compound | 183.28 | 1.62 (Predicted) | 55.4 (Predicted) | N/A |
| Analog 4 | 222.34 | 2.60 | 72.5 | 7.1 |
Note: The data for Analogs 1-4 are hypothetical and for illustrative purposes only. The predicted values for this compound are based on computational models and are not experimental.
Spectroscopic Characterization Support for Structural Confirmation
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of newly synthesized chemical compounds. For this compound, a combination of Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy would provide a comprehensive confirmation of its molecular structure.
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups.
For this compound, the expected key vibrational bands would include:
N-H Stretching: The primary amine (-NH₂) group would exhibit characteristic symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.
C-H Stretching: Vibrations from the aliphatic C-H bonds of the pyrrolidine ring would appear around 2850-2960 cm⁻¹. The aromatic C-H stretch from the thiazole ring would be observed at higher wavenumbers, typically above 3000 cm⁻¹.
C=N and C=C Stretching: The thiazole ring contains both C=N and C=C bonds, which would produce characteristic stretching vibrations in the 1500-1650 cm⁻¹ region.
C-N Stretching: The stretching vibrations for the C-N bonds of the pyrrolidine ring and the amine group would be found in the fingerprint region, typically between 1000-1350 cm⁻¹.
Table 2: Predicted Key IR/Raman Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Type of Vibration |
| Primary Amine (-NH₂) | 3300 - 3500 | N-H Stretch |
| Pyrrolidine CH₂ | 2850 - 2960 | C-H Stretch |
| Thiazole C-H | 3050 - 3150 | C-H Stretch |
| Thiazole Ring | 1500 - 1650 | C=N, C=C Stretch |
| Pyrrolidine C-N | 1180 - 1250 | C-N Stretch |
| Amine C-N | 1300 - 1360 | C-N Stretch |
Note: These are predicted ranges and actual peak positions can be influenced by the molecular environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. ¹H NMR and ¹³C NMR would provide detailed information about the hydrogen and carbon framework of this compound.
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The protons on the pyrrolidine ring would likely appear as multiplets in the aliphatic region (approx. 1.5-3.5 ppm). The single proton on the thiazole ring would resonate in the aromatic region (approx. 6.0-7.0 ppm). The protons of the primary amine group would appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom. The carbons of the pyrrolidine ring would be found in the upfield region (approx. 25-50 ppm). The carbons of the thiazole ring would be more downfield, with the carbon bearing the nitrogen atoms showing the largest chemical shifts (approx. 150-170 ppm).
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrolidine | CH₂ (adjacent to N) | 3.2 - 3.6 | 45 - 50 |
| Pyrrolidine | CH₂ (beta to N) | 1.8 - 2.2 | 24 - 28 |
| Thiazole | C5-H | 6.3 - 6.7 | 100 - 105 |
| Thiazole | C2 | N/A | 165 - 170 |
| Thiazole | C4 | N/A | 155 - 160 |
| Amine | NH₂ | 5.0 - 6.0 (broad) | N/A |
Note: These are estimated chemical shift ranges. Actual values require experimental determination.
By combining these computational and spectroscopic approaches, a comprehensive understanding of the structure and potential activity of this compound can be achieved, guiding further research and development.
Preclinical Development and Therapeutic Prospects
Lead Compound Identification and Optimization Strategies
The identification of a lead compound is a critical first step in the drug discovery process, often involving high-throughput screening of large compound libraries to find "hits" with desired biological activity. biobide.com Once a hit is identified, lead optimization is undertaken to enhance its efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. danaher.com
The synthesis of 2-(pyrrolidin-1-yl)thiazole (B1362008) derivatives has been a focus of research, providing a platform for generating diverse analogues for biological screening. A common synthetic route involves the reaction of appropriately substituted pyrrolidines with benzoylisothiocyanate, followed by a sequential reaction with α-bromo ketones. This method allows for the creation of a library of compounds with variations at different positions of the pyrrolidine (B122466) and thiazole (B1198619) rings, facilitating structure-activity relationship (SAR) studies.
Optimization strategies for this class of compounds often involve the introduction of different substituents to explore their impact on biological activity. For instance, the incorporation of an indole (B1671886) moiety has been shown to be beneficial from a biological standpoint in some heterocyclic systems. The stability of these compounds can be sensitive to the nature of the substituents on the pyrrolidine ring.
Toxicity and Safety Profile Assessment in Preclinical Models
The assessment of a compound's toxicity and safety is a crucial component of preclinical development. For 2-(pyrrolidin-1-yl)thiazole derivatives, cytotoxicity studies have been conducted on various cell lines.
In a study by Kocabaş and colleagues, a series of thiazole-based pyrrolidine derivatives were synthesized and evaluated for their cytotoxic effects on L929 cells, a mouse fibroblast cell line. nih.gov The results indicated that some of the synthesized compounds exhibited low toxicity at the concentrations tested. nih.gov Specifically, certain derivatives, such as those with a 4-fluorophenyl substituent, were found to have minimal toxic effects on healthy mammalian cells while retaining antibacterial activity. nih.gov
Another study on pyrrolidine dithiocarbamate (B8719985) (PDTC), a related pyrrolidine-containing compound, involved a comprehensive non-clinical program to evaluate its general toxicity. nih.gov These animal experiments included single-dose to repeated-dosing studies over 28 days via various routes of administration. nih.gov While not directly on 2-(pyrrolidin-1-yl)thiazol-4-amine, these studies on related structures provide a framework for the types of toxicity assessments required for this class of compounds.
Pharmacokinetic and Pharmacodynamic Characterization
The pharmacokinetic properties of a drug candidate, which include its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its clinical success. For 2-(pyrrolidin-1-yl)thiazole derivatives, in silico (computer-based) methods have been employed to predict their ADMET properties.
One study on hydrazono-1,3-thiazolidin-4-one compounds, which share structural similarities, predicted good intestinal absorption for the synthesized derivatives. researchgate.net The predicted blood-brain barrier (BBB) penetration for these compounds was moderate. researchgate.net Skin permeability was also predicted to be good for most of the synthesized compounds. researchgate.net Furthermore, these computational models suggested that the compounds were unlikely to inhibit key metabolic enzymes like CYP2D6 and CYP3A4. researchgate.net
Another study on drug-1,3,4-thiadiazole conjugates also utilized computational tools to predict their pharmacokinetic and ADMET profiles, indicating their potential as lead-like compounds with acceptable physiological properties. mdpi.com
While these in silico predictions for related structures are valuable for guiding lead optimization, experimental verification of the pharmacokinetic and pharmacodynamic properties of this compound is essential. There is currently a lack of published in vivo pharmacokinetic data for this specific compound.
Potential as Chemical Probes for Biological Research
Chemical probes are small molecules used to study and manipulate biological systems. Due to their potential to interact with various biological targets, 2-(pyrrolidin-1-yl)thiazole derivatives could serve as valuable research tools.
The diverse biological activities reported for this scaffold, including antimicrobial and potential anticancer effects, suggest that these compounds interact with specific cellular pathways and proteins. Identifying these targets is a key area for future research. For instance, derivatives of this compound could be functionalized with reporter tags (e.g., fluorescent dyes or biotin) to facilitate target identification and validation studies.
Currently, there are no specific reports detailing the use of this compound as a chemical probe. However, its versatile chemical nature and demonstrated bioactivity make it a promising candidate for development into a research tool to investigate various biological processes.
Therapeutic Applications in Various Disease Areas
The 2-(pyrrolidin-1-yl)thiazole scaffold has shown promise in several therapeutic areas, primarily in the fields of infectious diseases and oncology.
Infectious Diseases
Several studies have highlighted the antibacterial and antimycobacterial potential of 2-(pyrrolidin-1-yl)thiazole derivatives. In one study, a series of highly functionalized 2-(pyrrolidin-1-yl)thiazoles demonstrated moderate antibacterial activity against various bacterial strains and good activity against Mycobacterium tuberculosis H37Rv.
Antimicrobial Activity of 2-(Pyrrolidin-1-yl)thiazole Derivatives
| Compound Derivative | Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| 4-F-phenyl derivative | S. aureus | 30.53 ± 0.42 | nih.gov |
| 4-F-phenyl derivative | B. cereus | 21.70 ± 0.36 | nih.gov |
| Various derivatives | M. tuberculosis H37Rv | 3.90 - 62.5 | frontiersin.org |
The activity of these compounds against M. tuberculosis is particularly noteworthy, given the global health challenge posed by tuberculosis.
Oncology
The thiazole and pyrrolidine rings are present in numerous compounds with demonstrated anticancer activity. nih.govnih.gov While direct evidence for the anticancer effects of this compound is limited, the broader class of thiazolidin-4-ones, which are structurally related, has been extensively investigated for its potential in cancer therapeutics. nih.gov These compounds have been shown to inhibit cancer cell proliferation through various mechanisms. nih.gov
For instance, certain thiazolidin-4-one derivatives have exhibited potent cytotoxicity against various cancer cell lines, including those of the breast, colon, and stomach. nih.gov The anticancer activity is often dependent on the specific substitutions on the heterocyclic core.
Neurological Disorders
The potential application of 2-(pyrrolidin-1-yl)thiazole derivatives in neurological disorders is an area that remains largely unexplored. However, some related heterocyclic compounds have been investigated for their effects on the central nervous system. For example, certain thiazole derivatives have been explored as potential treatments for neurodegenerative diseases. Given that many CNS-active drugs contain nitrogen-based heterocycles, there is a rationale for investigating the neurological effects of this compound class.
Challenges and Opportunities in Drug Development
The development of this compound and its derivatives as therapeutic agents presents both challenges and opportunities.
A significant challenge is the lack of comprehensive preclinical data for the specific parent compound. While its derivatives show promise, a thorough understanding of the parent compound's own efficacy, safety, and pharmacokinetic profile is necessary for it to be considered a viable drug candidate. The stability of some of these compounds can also be a hurdle that needs to be addressed through medicinal chemistry efforts.
Despite these challenges, the opportunities are substantial. The versatile synthetic chemistry of the 2-(pyrrolidin-1-yl)thiazole scaffold allows for the creation of large and diverse compound libraries, which can be screened for a wide range of biological activities. The demonstrated antimicrobial activity, particularly against M. tuberculosis, represents a significant opportunity for the development of new anti-infective agents. Furthermore, the potential for these compounds to be active in other therapeutic areas, such as oncology and neurology, warrants further investigation. The development of more complex and targeted derivatives, potentially through hybrid drug design strategies, could lead to the discovery of novel and effective therapeutic agents. nih.gov
Conclusion and Future Directions
Summary of Current Research Landscape
Current research on 2-(Pyrrolidin-1-yl)thiazol-4-amine and its analogs is primarily focused on synthesis and the exploration of their biological activities, particularly in the realm of oncology and infectious diseases. A significant finding in this area is the one-pot synthesis of 2-(N-pyrrolidinyl)-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole, which has demonstrated potent activity as an antimicrotubule agent. nih.govkuleuven.be This compound was found to inhibit tubulin polymerization at levels comparable to the well-known agent Combretastatin (B1194345) A-4 (CA-4) and arrested cancer cells in the G2/M phase of the cell cycle. nih.govkuleuven.be Furthermore, its effectiveness in a human colon tumor (HT-29) xenograft model in nude mice underscores its preclinical potential as an antimitotic agent. nih.govkuleuven.be
The structure-activity relationship (SAR) studies have been crucial, indicating that the pyrrolidine (B122466) substituent at the C-2 position of the thiazole (B1198619) ring is essential for potent biological activity. kuleuven.be Research has also expanded into creating highly functionalized 2-(pyrrolidin-1-yl)thiazole (B1362008) frameworks that exhibit promising antibacterial and antimycobacterial activities. mersin.edu.tr The broad pharmacological spectrum of the 2-aminothiazole (B372263) core is well-documented, with various derivatives showing anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others. nih.govmdpi.comnih.gov This foundational research provides a strong basis for the continued exploration of this compound derivatives.
Unexplored Biological Activities and Targets
While significant research has been conducted on the anticancer and antimicrobial properties of 2-aminothiazole derivatives, numerous biological activities and molecular targets remain largely unexplored for the this compound scaffold.
Neurodegenerative Diseases : The 2-aminothiazole scaffold has been identified as a promising starting point for developing agents against prion diseases. nih.gov Given the ability of some small molecules to cross the blood-brain barrier, investigating the potential of this compound derivatives for neuroprotective effects in conditions like Alzheimer's or Parkinson's disease is a logical next step.
Psychotropic and Neurological Applications : Computer-aided prediction systems have suggested that some thiazole derivatives may possess novel psychotropic activities, such as anxiolytic, anticonvulsant, and cognition-enhancing effects. nih.gov Experimental validation of these predicted activities for the this compound series could open up new therapeutic avenues.
Inflammatory and Autoimmune Diseases : Many kinases targeted in cancer are also implicated in inflammatory pathways. Given that 2-aminothiazole derivatives like Dasatinib are potent kinase inhibitors, exploring the immunomodulatory and anti-inflammatory potential of this compound derivatives is a promising, yet underexplored, area.
Antiviral and Antiparasitic Activities : The 2-aminothiazole core is present in compounds with documented antiviral and anti-leishmanial activity. nih.govresearchgate.net Systematic screening of a this compound library against a panel of viruses and parasites could identify new lead compounds for infectious diseases beyond the bacterial spectrum. For instance, thiazole-based compounds have been investigated as potential inhibitors of the SARS-CoV-2 main protease. nih.gov
A summary of explored and potential therapeutic targets for this compound class is presented below.
| Explored Therapeutic Areas | Potential Unexplored Therapeutic Areas |
| Anticancer (tubulin polymerization) | Neurodegenerative Diseases (e.g., Prion, Alzheimer's) |
| Antibacterial | Psychotropic (e.g., Anxiolytic, Anticonvulsant) |
| Antimycobacterial | Anti-inflammatory & Autoimmune Diseases |
| Antifungal | Antiviral (e.g., SARS-CoV-2) |
| --- | Antiparasitic (e.g., Leishmaniasis) |
Advanced Synthetic Strategies and Combinatorial Chemistry for Library Generation
To fully explore the therapeutic potential of the this compound scaffold, the generation of diverse chemical libraries is essential. Advanced synthetic methodologies and combinatorial chemistry are pivotal for this endeavor.
Automated and Parallel Synthesis : Efficient procedures for the parallel solution-phase synthesis of 2-aminothiazole libraries have been developed, allowing for the rapid creation of numerous analogs. nih.gov These methods can be adapted for the automated synthesis of a focused library of this compound derivatives, facilitating extensive SAR studies.
Combinatorial Approaches : A combinatorial library approach has been successfully used to create and screen 2-aminothiazole-based compounds for specific properties, such as the ability to form hydrogels. acs.orgacs.org This strategy involves systematically varying substituents around the core scaffold to generate a large collection of related molecules. Applying this to the this compound core, by varying substituents at the 4-amino and 5-positions of the thiazole ring, would be a powerful tool for discovering novel activities and optimizing lead compounds.
Multi-component Reactions : The development of one-pot, multi-component reactions for the synthesis of thiazolidin-4-ones from precursors like 1-(2-aminoethyl)pyrrolidine (B145720) demonstrates an efficient route to related heterocyclic systems. nih.gov Similar strategies can be envisioned for the direct and efficient assembly of the this compound core with diverse functional groups.
The general scheme for generating a combinatorial library from the this compound scaffold is depicted below.
| Scaffold | R1 Substituents (Position 4) | R2 Substituents (Position 5) | Resulting Library |
| 2-(Pyrrolidin-1-yl)thiazole | Amine, Alkyl, Aryl | H, Halogen, Acyl, Aryl | Diverse library for screening |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
Artificial Intelligence (AI) and Machine Learning (ML) are transforming drug discovery by accelerating the identification of promising candidates and predicting their properties. nih.gov These technologies can be powerfully integrated into the research and development of this compound derivatives.
Predictive Modeling : ML models can be trained on existing data for thiazole derivatives to predict the biological activity of new, unsynthesized analogs. researchgate.net For instance, ML has been used to build quantitative structure-activity relationship (QSAR) models to predict the anticancer activity of thiazoles against the estrogen receptor and to identify potential urease inhibitors. researchgate.netnih.gov Similar models could be developed to predict the antimicrotubule, antibacterial, or kinase inhibitory activity of novel this compound derivatives, prioritizing the synthesis of the most promising candidates.
Target Identification and De Novo Design : AI algorithms can analyze vast biological datasets to identify novel molecular targets for which the this compound scaffold might have high affinity. nih.gov Generative AI models can even design novel derivatives from scratch, optimized for specific properties like high potency and low toxicity.
ADMET Prediction : Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is a critical and costly part of drug development. AI and ML models are increasingly used to predict these properties in silico, allowing researchers to filter out compounds with unfavorable profiles early in the discovery process, saving time and resources. nih.gov
The workflow for integrating AI/ML in the discovery process for this compound class is outlined below.
| Stage | Application of AI/ML |
| Lead Identification | Predictive QSAR models for bioactivity; Virtual screening of libraries. |
| Lead Optimization | Generative models for de novo design of derivatives with improved potency and selectivity. |
| Preclinical Development | In silico prediction of ADMET properties to prioritize candidates for in vivo testing. |
Translational Research Pathways and Clinical Potential
The ultimate goal of medicinal chemistry research is the translation of promising compounds into clinical therapies. The this compound scaffold has a clear translational pathway, supported by both preclinical evidence for its derivatives and the clinical success of the broader 2-aminothiazole class.
Precedent for Clinical Success : The 2-aminothiazole core is a key component of several FDA-approved drugs, including the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib, both used in cancer therapy. nih.govnih.gov This establishes the 2-aminothiazole scaffold as a viable pharmacophore with drug-like properties, increasing confidence in the clinical potential of new derivatives.
Evidence from Preclinical Models : The demonstrated efficacy of a 2-(pyrrolidin-1-yl)thiazole derivative in a mouse xenograft model of human cancer is a critical step in translational research. nih.govkuleuven.be This provides a strong rationale for advancing such compounds into further preclinical studies, including formal toxicology, pharmacokinetics, and safety pharmacology assessments, which are required for an Investigational New Drug (IND) application.
Future Clinical Development : Based on current research, the most immediate clinical potential for this compound class appears to be in oncology, specifically as antimicrotubule agents for solid tumors. nih.govkuleuven.be However, given the wide range of biological activities associated with the 2-aminothiazole core, future clinical applications could expand to infectious, inflammatory, or even neurodegenerative diseases, pending the results of further exploratory research. nih.govnih.gov The path forward will involve rigorous preclinical testing followed by phased clinical trials to establish safety and efficacy in human patients.
Q & A
Basic Research Question
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture .
- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and extreme pH conditions, which may degrade the thiazole ring .
What strategies address low yields in the synthesis of this compound derivatives?
Advanced Research Question
- Catalytic Optimization : Use Pd catalysts for Suzuki couplings to introduce aryl/heteroaryl groups at the 4-position of thiazole .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24 h to 30 min) and improves yields by 15–20% .
- Byproduct Analysis : LC-MS identifies side products (e.g., over-alkylation), guiding stoichiometric adjustments .
How can researchers resolve contradictions in NMR data for structurally similar derivatives?
Advanced Research Question
- 2D NMR Techniques : HSQC and HMBC differentiate between regioisomers by correlating H and C signals (e.g., distinguishing N- vs. C-substitution on thiazole) .
- Computational Validation : DFT calculations (e.g., Gaussian) predict chemical shifts, aiding assignment of ambiguous peaks .
What mechanistic insights exist for the biological activity of this compound derivatives?
Advanced Research Question
- Enzyme Inhibition : Molecular docking (AutoDock Vina) suggests binding to ATP pockets in kinases via hydrogen bonds between the thiazole nitrogen and kinase backbone .
- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY) tracks intracellular localization, revealing preferential accumulation in mitochondria .
How does the crystal structure of related thiazol-2-amines inform molecular interactions?
Advanced Research Question
Single-crystal X-ray diffraction (e.g., for 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine) reveals:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
